molecular formula C20H16N2O4 B2968263 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035001-72-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide

Cat. No. B2968263
CAS RN: 2035001-72-8
M. Wt: 348.358
InChI Key: GODUDFLHZNOBBH-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H16N2O4 and its molecular weight is 348.358. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymerization Applications

Homopolymers of acrylamides with specific moieties have been synthesized through processes like reversible addition-fragmentation chain transfer (RAFT) polymerization, showcasing the controlled character of polymerization with narrow polydispersity, molecular weight control, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005). This highlights the potential for creating polymers with specific properties for various applications.

Chemical Reactions and Compound Synthesis

Research has demonstrated various chemical reactions involving acrylamide derivatives, including the formation of spiro compounds through addition and cyclization reactions (Huang & Wamhoff, 1984). Such reactions are fundamental in developing new compounds with potential applications in materials science and pharmaceuticals.

Molecular Structure Analysis

The molecular and crystal structure analysis of compounds containing acrylamide moieties provides insights into their chemical behavior and potential applications. For example, the crystal and molecular structure of benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide has been determined, revealing specific conformations and intramolecular hydrogen bonding patterns (Prasad et al., 1979). Understanding these structures aids in the design of compounds with desired biological or physical properties.

Photophysical Properties and Emission Studies

Studies on the photophysical properties of acrylamide derivatives have shown dual emission and excited-state intramolecular proton-transfer, sensitive to solvent polarity and specific ions (Guo, Chen, & Duan, 2012). These findings are significant for developing new materials for optical applications, including sensors and imaging agents.

Advanced Materials and Luminescence

Research into naphthalimide derivatives connected to acrylamide groups has led to compounds exhibiting aggregation-enhanced emission and multi-stimuli-responsive properties (Srivastava et al., 2017). These materials are promising for applications in optoelectronics and responsive materials that change properties in response to external stimuli.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(8-6-14-5-7-16-18(11-14)26-13-25-16)22-12-15-3-1-9-21-20(15)17-4-2-10-24-17/h1-11H,12-13H2,(H,22,23)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODUDFLHZNOBBH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide

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